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Toxicological Significance

Sterigmatocystin (STC) is a mycotoxin produced by fungi of various Aspergillus species, such as A.

versicolor and A. nidulans [1] [2]. Structurally, STC is a precursor in the biosynthetic pathway of aflatoxin

B1 (AFB1) and AFG1, which underscores its toxicological relevance [2]. It exhibits toxicological,

mutagenic, and carcinogenic effects in animals and has been classified by the International Agency for

Research on Cancer (IARC) as a Group 2B carcinogen (possibly carcinogenic to humans) [3] [2]. The

toxicity of STC primarily stems from its ability to form DNA adducts, leading to mutations and

carcinogenesis. It also inhibits key cellular enzymes and disrupts protein synthesis, resulting in cell death and

tissue damage [2].

Occurrence in Food and Feed

STC has been detected in a variety of foodstuffs including cereals and cereal-based products, spices, cheese,

nuts, coffee beans, and animal feed [4] [3] [2]. A recent survey in Japan found STC in 19.9% of all 583

analyzed food samples, with the highest incidence in wheat flour (44.4%), Job's tears products (41.7%), and

rye flour (29.9%) [5]. A large-scale longitudinal study in China analyzing 1032 rice samples found

widespread STC pollution, with a maximum concentration of 23.8 μg/kg [6].

Need for Sensitive Analytical Methods
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The European Food Safety Authority (EFSA) has highlighted the need for more occurrence data on STC in

food and feed to allow for a proper dietary exposure assessment. To this end, EFSA recommends that

analytical methods for STC should achieve a Limit of Quantification (LOQ) of less than 1.5 μg/kg [7] [2].

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as a leading

technique to meet this requirement, offering the necessary sensitivity, selectivity, and capability for

concurrent confirmation of identity [1] [8] [3].

Method Validation and Performance Data

The following tables summarize the key analytical performance parameters for the determination of STC

using HPLC-MS/MS across different studies and food matrices.

Table 1: Overall Method Performance for STC Determination by LC-MS/MS

Matrix
Linear
Range
(μg/kg)

LOD
(μg/kg)

LOQ
(μg/kg)

Recovery
(%)

Repeatability
(RSDr, %)

Reproducibility
(RSDR, %)

Ref.

Cereals &
Feed

- - 1.0 98-99 1.9-3.7* - [7]

Grains
(Wheat)

Up to
100

0.15 0.5 >97 - - [1]
[9]

Wheat
(Spiked)

- - 0.5 &
5.0

92.5-
100.3

- - [5]

White Rice
&

Sorghum

0.3-10 - - 85-97 7.1-40.2 28.1-99.2 [3]

Roasted

Coffee &
Black

Pepper

0.025-

2.5

- 0.10 - <15 - [4]
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Matrix
Linear
Range
(μg/kg)

LOD
(μg/kg)

LOQ
(μg/kg)

Recovery
(%)

Repeatability
(RSDr, %)

Reproducibility
(RSDR, %)

Ref.

Bread &
Maize

- <2 - >90 - - [8]

Cheese - ~4 - ~55 - - [8]

Note: LOD - Limit of Detection; LOQ - Limit of Quantification; RSDr - Relative Standard Deviation for

repeatability; RSDR - Relative Standard Deviation for reproducibility. *This value is a Coefficient of

Variation (CV%) for the recovery. Concentration range in pg/mL for the calibration standards.

Table 2: Occurrence of STC in Food from Selected Monitoring Studies

Food Category Country
Number of
Samples

Detection
Rate (%)

Concentration Range
(μg/kg)

Ref.

Various Foods (Wheat

flour, Rye, Rice, etc.)

Japan 583 19.9 >0.05 (LOQ) - 7.1 (max

in rye flour)

[5]

Rice (Brown &

Polished)

China 1032 Widespread Maximum of 23.8 [6]

Feed - 14 - 0.7 - 2.2 [7]

White Rice Korea 20 - Data from
interlaboratory study

[3]

Sorghum Korea 20 - Data from
interlaboratory study

[3]

Detailed Experimental Protocols

Sample Preparation Workflow
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The sample preparation for STC analysis typically involves extraction, purification, and concentration steps

to isolate the analyte from the complex food matrix and reduce interference before LC-MS/MS analysis. The

following diagram illustrates the general workflow.

Homogenized Sample

Extraction with Solvent
(ACN/H₂O common)

Centrifugation

Purification

Immunoaffinity Column (IAC) Solid-Phase Extraction (SPE) QuEChERS

Evaporation & Reconstitution

LC-MS/MS Analysis

Click to download full resolution via product page

3.1.1 Extraction

The objective is to efficiently recover STC from the solid sample using a suitable solvent system.
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Protocol for Grains and Feed (based on [7] and [1]):
Homogenization: Reduce the particle size of the sample (e.g., cereals, feed) using a grinding
mill.

Weighing: Accurately weigh a 5-25 g portion of the homogenized sample into a suitable
centrifuge tube or flask.

Solvent Addition: Add an extraction solvent. Common mixtures include:
Acetonitrile/water (ratio not specified in extracts, but common is, e.g., 84:16 or 60:40 v/v)

[7].
Methanol/water (7:3, v/v) [1] [2].

Acetonitrile/water (85:15, v/v) for food samples [5].
Mixing: Shake or blend the mixture vigorously for a defined period (e.g., 30 minutes) to ensure

thorough contact between the solvent and the sample [1] [2].
Centrifugation: Centrifuge the mixture to separate the solid residue from the liquid extract

(supernatant). The supernatant is collected for the next step.

3.1.2 Purification

This critical step removes co-extracted matrix components that can interfere with the ionization and

detection of STC during MS analysis.

Immunoaffinity Column (IAC) Cleanup [5] [4]:

Conditioning: If required by the specific IAC, condition the column by passing a specified

volume of buffer or water.
Loading: Dilute an aliquot of the raw extract with a buffer or water and pass it through the IAC

at a controlled, slow flow rate (e.g., 1-3 mL/min). The STC binds specifically to the antibodies in
the column.

Washing: Wash the column with water or a weak buffer to remove unbound impurities.
Elution: Pass a pure, volatile solvent (e.g., methanol, acetonitrile) through the column to break

the antibody-STC bond and elute the purified STC. Collect the eluate.

Solid-Phase Extraction (SPE) Cleanup [3] [2]:

Conditioning: Condition the SPE sorbent (e.g., C18, specific mycotoxin cartridges) with
methanol followed by an aqueous solution or water.

Loading: Apply the diluted extract onto the column.
Washing: Wash with a water/organic solvent mixture to remove weakly retained interferences.

Elution: Elute the STC with a strong organic solvent like pure methanol or acetonitrile. Collect
the eluate.

3.1.3 Concentration and Reconstitution
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Before injection into the LC-MS/MS system, the purified extract often needs to be concentrated.

Protocol:
Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen gas

in a water bath at a temperature not exceeding 50-60°C.
Reconstitution: Reconstitute the dry residue in a known, precise volume of the initial LC

mobile phase (e.g., 200 µL of methanol/water or acetonitrile/water mixture). Vortex thoroughly
to ensure complete dissolution.

Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an LC vial for
analysis [4].

LC-MS/MS Analysis

This section details the instrumental conditions for the separation, ionization, and detection of STC.

3.2.1 Liquid Chromatography (LC) Conditions

The goal is to achieve a sharp, well-resolved peak for STC, free from matrix interferences.

General Parameters:
Column: Reversed-phase C18 columns are standard. Examples include:

InertSustain C18 (150 mm × 2.1 mm, 3 µm) [2]

Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) [4]
Mobile Phase: A binary gradient system is used.

Mobile Phase A: Aqueous solution, e.g., 2 mM ammonium acetate (NH₄Ac) in water [2],
or water with 0.1% formic acid (FA) and 2 mM ammonium formate (AF) [4].

Mobile Phase B: Organic solution, e.g., 2 mM NH₄Ac in acetonitrile [2], or acetonitrile
with 0.1% FA and 2 mM AF [4].

Gradient Program: The organic phase (B) is typically increased from a low percentage (e.g.,
10-30%) to a high percentage (e.g., 90-95%) over several minutes to elute STC, followed by a

wash and re-equilibration step.
Flow Rate: 0.2 - 0.5 mL/min.

Injection Volume: 5 - 20 µL.

3.2.2 Mass Spectrometry (MS) Conditions

MS/MS detection provides high specificity and sensitivity by monitoring a precursor ion and characteristic

product ions.
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General Parameters:
Ionization Mode: Electrospray Ionization (ESI), predominantly in positive mode (ESI+) [1] [4]
[9].

Operation Mode: Multiple Reaction Monitoring (MRM). At least two specific transitions are
monitored: one for quantification and one or more for confirmation. The ratio between these

transitions is used as a confirmatory criterion.
Source Parameters: Temperatures (e.g., desolvation, source) and gas flows (nebulizer,

desolvation) are optimized for the specific instrument.
Collision-Induced Dissociation (CID): Argon is commonly used as the collision gas. The

collision energy is optimized for each transition.

Table 3: Example MRM Transitions for Sterigmatocystin

Precursor Ion
(m/z)

Product Ion
(m/z)

Function Reference

325 281, 253, 210 Quantification & Confirmation [1] [4]

325.0 > 310.0 - Quantifier (in a method with internal
standard)

[4]

325.0 > 281.0 - Qualifier (in a method with internal standard) [4]

Quality Control and Calibration

Matrix Effects: A significant matrix suppression effect has been reported for STC [1] [9]. To
compensate for this, matrix-matched calibration is highly recommended. This involves preparing

calibration standards in a blank sample extract (from the same type of matrix) that has been
confirmed to be free of STC.

Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₁₈-STC,
is the best practice. It corrects for analyte loss during sample preparation and for matrix effects during

ionization [4].
Validation: The method should be in-house validated for parameters such as linearity, recovery,

precision (repeatability and reproducibility), LOD, LOQ, and specificity [7].

Concluding Remarks
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The application of HPLC-MS/MS has proven to be a powerful and reliable technique for the sensitive and

selective determination of sterigmatocystin in a wide variety of food and feed matrices. The methods detailed

herein, which incorporate efficient extraction, robust cleanup (e.g., IAC, SPE), and specific MS/MS

detection, meet or exceed the performance criteria recommended by EFSA (LOQ < 1.5 μg/kg). The

consistent finding of STC in food commodities across different regions, as evidenced by the monitoring data,

underscores the importance of these analytical methods for generating occurrence data. This data is crucial

for conducting reliable dietary exposure assessments and for informing future potential regulatory decisions

to ensure food safety. Continuous monitoring and further method development, especially for complex

matrices, remain essential.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 9 / 9 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s543960?utm_src=pdf-bulk
https://www.smolecule.com/products/s543960?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

